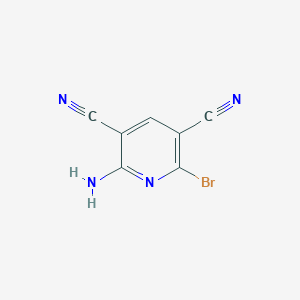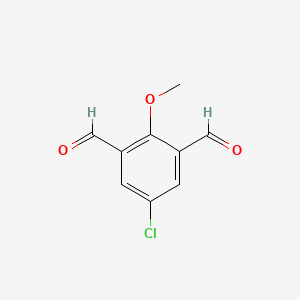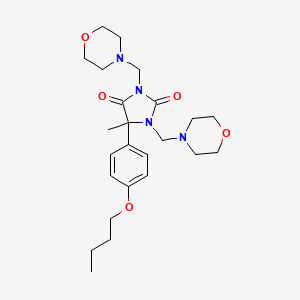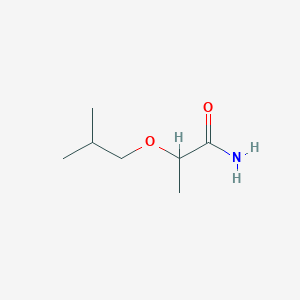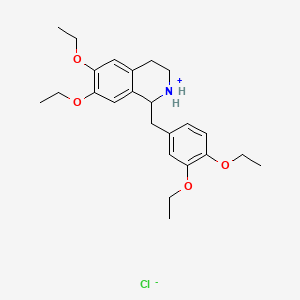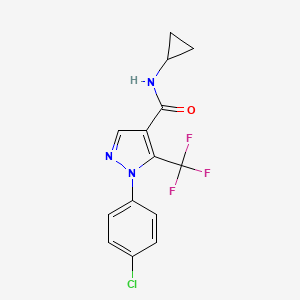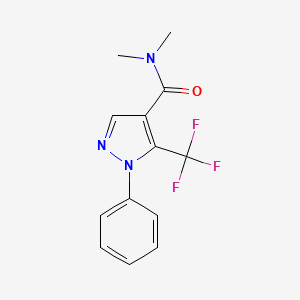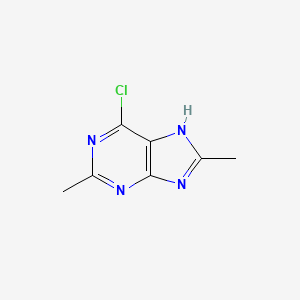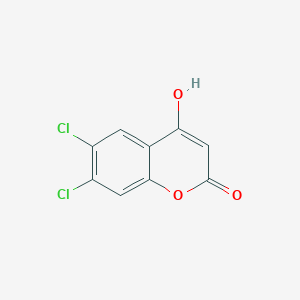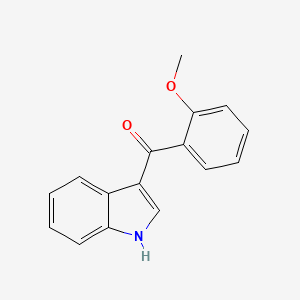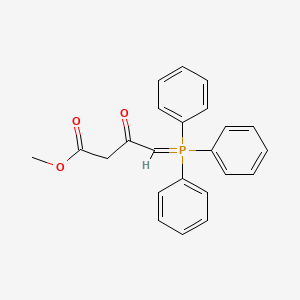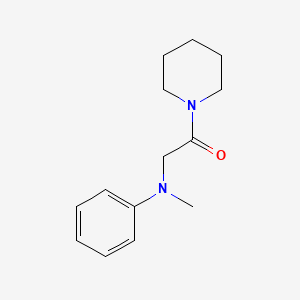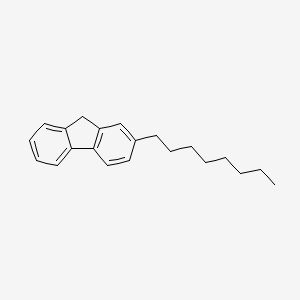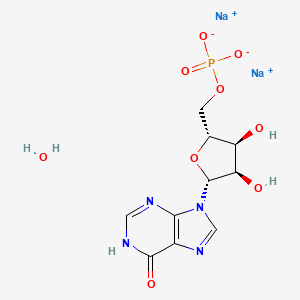
5'-肌苷酸二钠盐水合物
描述
科学研究应用
Inosine 5’-monophosphate disodium salt hydrate has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 5’-Inosinic acid disodium salt hydrate, also known as Disodium 5’-inosinate monohydrate or Inosine 5’-monophosphate disodium salt hydrate, is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the purine nucleotide biosynthesis pathway, specifically in the formation of guanosine monophosphate (GMP) and the guanine nucleotide pool .
Mode of Action
5’-Inosinic acid disodium salt hydrate acts as a substrate for IMPDH . The interaction of the compound with IMPDH is a rate-limiting step in the generation of guanosine monophosphate . This interaction affects the synthesis of DNA, RNA, and glycoproteins .
Biochemical Pathways
The compound is involved in the purine nucleotide biosynthesis pathway . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . The interaction of the compound with IMPDH leads to the formation of xanthosine monophosphate, a critical step in the generation of guanosine monophosphate .
Result of Action
The action of 5’-Inosinic acid disodium salt hydrate on IMPDH leads to the formation of guanosine monophosphate, which is essential for the synthesis of DNA, RNA, and glycoproteins . This can have significant molecular and cellular effects, influencing various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Inosinic acid disodium salt hydrate. For instance, the compound is generally used as a taste and flavor enhancer in foods to provide umami taste . Therefore, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy.
生化分析
Biochemical Properties
5’-Inosinic acid disodium salt hydrate is a substrate of inosine-5’-monophosphate dehydrogenase (IMPDH), a NAD±dependent enzyme that generates xanthosine monophosphate . This is a rate-limiting step in the generation of guanosine monophosphate, which is important for DNA, RNA, and glycoprotein synthesis .
Cellular Effects
The role of 5’-Inosinic acid disodium salt hydrate in cellular processes is primarily linked to its function as a substrate for IMPDH. The product of this reaction, guanosine monophosphate, is a key component of RNA and DNA, and thus plays a crucial role in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5’-Inosinic acid disodium salt hydrate exerts its effects through its interactions with IMPDH. By serving as a substrate for this enzyme, it facilitates the production of guanosine monophosphate, thereby influencing gene expression and cellular metabolism .
Metabolic Pathways
5’-Inosinic acid disodium salt hydrate is involved in the purine metabolism pathway, where it is converted into guanosine monophosphate by the action of IMPDH . This reaction is a key step in the synthesis of guanine nucleotides, which are essential components of DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions: Inosine 5’-monophosphate disodium salt hydrate can be synthesized through the phosphorylation of inosine. The process involves the reaction of inosine with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of inosine 5’-monophosphate disodium salt hydrate often involves microbial fermentation. Specific strains of microorganisms, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then phosphorylated to form inosine 5’-monophosphate. The product is subsequently purified and crystallized to obtain the disodium salt hydrate form .
化学反应分析
Types of Reactions: Inosine 5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to form inosine.
Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines are employed under mild conditions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleotide derivatives depending on the nucleophile used.
相似化合物的比较
- Guanosine 5’-monophosphate disodium salt hydrate
- Adenosine 5’-monophosphate disodium salt
- Cytidine 5’-monophosphate disodium salt
- Uridine 5’-monophosphate disodium salt
Comparison: Inosine 5’-monophosphate disodium salt hydrate is unique due to its role as a precursor in the synthesis of both guanosine monophosphate and adenosine monophosphate. Unlike guanosine 5’-monophosphate and adenosine 5’-monophosphate, which are specific to their respective pathways, inosine 5’-monophosphate serves as a central intermediate in purine metabolism .
属性
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCIGEIXDXQSGM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


